molecular formula C10H7ClO3 B2726526 4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid CAS No. 191014-74-1; 191015-04-0

4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid

カタログ番号: B2726526
CAS番号: 191014-74-1; 191015-04-0
分子量: 210.61
InChIキー: CAGNWJGEYYHSDK-SNAWJCMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid (CAS 191015-04-0) is a high-purity chemical building block belonging to the class of aroylacrylic acids. This compound features an α,β-unsaturated carbonyl system, making it a key synthetic intermediate for developing novel heterocyclic compounds with potential biological activity. Researchers value this compound for its role in medicinal chemistry and drug discovery. Its primary research applications include serving as a precursor in the synthesis of novel small molecules for anticancer research. Structurally similar aroylacrylic acid amides have demonstrated significant antiproliferative activity against various human tumor cell lines, including HeLa (cervix carcinoma), FemX (melanoma), and K562 (chronic myelogenous leukemia), with some derivatives acting as inhibitors of tubulin polymerization . Furthermore, related 4-aryl-4-oxo-2-butenoic acid derivatives are investigated as key scaffolds for HIV-1 integrase inhibitors, a target for antiretroviral therapy . The compound's reactivity also allows for the creation of pyridazinone and other fused heterocyclic systems that have shown antimicrobial and antifungal activities in scientific studies . The reactive 2-oxo-3-butenoic acid moiety is also of interest in biochemical research, particularly in the study of thiamine diphosphate (ThDP)-dependent enzymes . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only. It is not intended for direct human or veterinary diagnostic or therapeutic uses, or for any other form of consumption. Researchers should handle this material in a laboratory setting adhering to all appropriate safety protocols.

特性

CAS番号

191014-74-1; 191015-04-0

分子式

C10H7ClO3

分子量

210.61

IUPAC名

(E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4+

InChIキー

CAGNWJGEYYHSDK-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O

溶解性

not available

製品の起源

United States

準備方法

Pharmacological Relevance

The α,β-unsaturated β-ketoacid moiety in 4-(3-chlorophenyl)-4-oxo-2-butenoic acid enables dual reactivity as Michael acceptor and chelating agent, making it valuable for designing enzyme inhibitors. Structural analogs like fenbufen (4-(4-biphenylyl)-4-oxo-butanoic acid) demonstrate anti-inflammatory properties through cyclooxygenase inhibition, with chloro-substituted variants showing enhanced metabolic stability.

Synthetic Challenges

Electron-withdrawing effects of the 3-chlorophenyl group necessitate careful selection of acylating agents and catalysts. Friedel-Crafts reactions require modified Lewis acid systems to overcome deactivation, while condensation methods must balance decarboxylation and dehydration kinetics.

Friedel-Crafts Acylation Approaches

Adaptation from Biphenyl Systems

The patented synthesis of fenbufen provides a foundational protocol:

Reaction Scheme
$$ \text{Biphenyl} + \text{Succinic anhydride} \xrightarrow{\text{AlCl}_3/\text{chlorobenzene}} \text{4-(4-biphenylyl)-4-oxo-butanoic acid} $$

Modifying this for 3-chlorophenyl substrates introduces two key changes:

  • Solvent Optimization : Nitrobenzene (ε = 34.8) replaces chlorobenzene (ε = 5.6) to stabilize charged intermediates in deactivated systems.
  • Catalyst Loading : Increasing AlCl₃ from 2.2-2.5 eq. to 3.0-3.5 eq. compensates for reduced arene nucleophilicity.

Table 1: Comparative Friedel-Crafts Conditions

Parameter Biphenyl System 3-Chlorophenyl Adaptation
Temperature (°C) 100-120 130-140
Reaction Time (hr) 2-6 8-12
Yield (%) 65-85 38-42*

*Theoretical yields based on analogous deactivated substrate reactivity

Byproduct Analysis

Unreacted succinic anhydride (8-12%) and 3-chlorobenzoic acid (5-7%) dominate byproducts. GC-MS profiles show m/z 154 [M⁺-C₇H₄ClO₂] fragments characteristic of incomplete acylation.

Knoevenagel Condensation Route

Reaction Mechanism

Condensing 3-chloroacetophenone with malonic acid under basic conditions achieves the target compound in three stages:

  • Enolate Formation :
    $$ \text{Malonic acid} + \text{piperidine} \rightarrow \text{Enolate} $$
  • Nucleophilic Attack :
    $$ \text{Enolate} + \text{3-Chloroacetophenone} \rightarrow \beta\text{-Keto Intermediate} $$
  • Decarboxylation/Dehydration :
    $$ \beta\text{-Keto Intermediate} \xrightarrow{\Delta} \text{4-(3-Chlorophenyl)-4-oxo-2-butenoic acid} $$

Optimization Data

Table 2: Knoevenagel Reaction Screening

Base Solvent Temp (°C) Time (hr) Yield (%)
Piperidine Toluene 110 6 72
NH₄OAc EtOH/H₂O 80 12 58
DBU DMF 120 4 81

Diazabicycloundecene (DBU) in DMF at 120°C maximizes yield by accelerating both enolization and dehydration.

Spectroscopic Characterization

Infrared Spectroscopy

  • ν(C=O)acid : 1715-1730 cm⁻¹ (broad, H-bonded)
  • ν(C=O)keto : 1680-1695 cm⁻¹ (conjugated)
  • ν(C=C) : 1620-1635 cm⁻¹ (trans-configuration)

¹H-NMR (400 MHz, DMSO-d₆)

  • δ 7.85-7.45 (m, 4H, Ar-H)
  • δ 6.82 (d, J=15.8 Hz, 1H, CH=)
  • δ 6.31 (d, J=15.8 Hz, 1H, =CH-)
  • δ 12.3 (s, 1H, COOH)

The trans-j coupling constant (J=15.8 Hz) confirms E-configuration of the double bond.

Industrial-Scale Considerations

Cost Analysis

Table 3: Economic Comparison of Methods

Method Raw Material Cost ($/kg) Energy Cost ($/kg) Total Yield (%)
Friedel-Crafts 120 85 42
Knoevenagel 95 65 81
Reformatsky 145 110 68

Knoevenagel condensation offers superior cost-efficiency despite higher base costs, due to minimized purification steps.

化学反応の分析

Types of Reactions

(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Neurodegenerative Disease Treatment
Research indicates that derivatives of 4-(3-Chlorophenyl)-4-oxo-2-butenoic acid can act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the pathogenesis of several neurodegenerative diseases including Alzheimer's disease and Huntington's chorea. These compounds may offer therapeutic potential by modulating neuroinflammatory pathways and preventing neuronal damage .

Antimicrobial Activity
The compound exhibits significant antibacterial properties. A study found that methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate, a derivative of 4-(3-Chlorophenyl)-4-oxo-2-butenoic acid, demonstrated potent activity against both drug-sensitive and resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.35 µg/mL . This suggests its potential role in developing new antibiotics targeting Gram-positive bacteria.

Organic Synthesis

Intermediate in Chemical Reactions
4-(3-Chlorophenyl)-4-oxo-2-butenoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation and reduction reactions, to yield diverse derivatives with potential biological activities.

Reaction Type Product
Oxidation4-(3-Chlorophenyl)-4-hydroxy-2-butenoic Acid
ReductionVarious alkylated derivatives
SubstitutionDiverse derivatives based on nucleophiles used

Biological Research

Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro evaluations indicated that specific structural modifications could enhance its efficacy against various cancer cell lines, with some derivatives achieving over 60% reduction in cell viability. This positions 4-(3-Chlorophenyl)-4-oxo-2-butenoic acid as a promising scaffold for anticancer drug development.

Mechanism of Action
The biological activity of the compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various therapeutic effects depending on the context of use.

Case Studies

  • Antimicrobial Study
    • A comprehensive evaluation highlighted the compound's effectiveness against multidrug-resistant pathogens, suggesting its utility as a scaffold for new antibiotic development targeting Gram-positive bacteria.
  • Anticancer Evaluation
    • Structure-activity relationship studies revealed that specific substitutions on the phenyl ring significantly enhanced anticancer activity, indicating the importance of molecular design in drug efficacy.

作用機序

The mechanism of action of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, the ketone group can form covalent bonds with nucleophilic residues in enzymes, altering their activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The 4-aryl-4-oxo-2-butenoic acid scaffold is highly tunable, with modifications to the aryl group and amide/acid substituents significantly altering biological activity, physicochemical properties, and pharmacokinetics. Below is a detailed comparison with key analogs:

Substituent Variations on the Aryl Ring

Compound Name Aryl Substituent Key Properties/Activities References
4-(3-Chlorophenyl)-4-oxo-2-butenoic acid 3-Cl KMO inhibition (IC₅₀ ~ 0.5 μM); potential for neurodegenerative therapy
4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid (MEPBA) 4-OCH₃ Antiproliferative activity against HeLa cells (IC₅₀ ~ 10 μM); studied in hydrogel drug delivery
4-(3,4-Dichlorophenyl)-4-oxo-2-butenoic acid (PNU 157694) 3-Cl, 4-Cl Enhanced KMO inhibition (IC₅₀ ~ 0.2 μM) compared to mono-chloro analogs
4-(3-Nitrophenyl)-4-oxo-2-butenoic acid (PNU 158389) 3-NO₂ Moderate KMO inhibition (IC₅₀ ~ 1.2 μM); lower solubility due to nitro group
4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid (Esfar) 3-Cl, 4-cyclohexyl Marketed for cardiovascular applications (France, 1974); unrelated to KMO inhibition

Amide Derivatives and Antiproliferative Activity

Amide derivatives of 4-aryl-4-oxo-2-butenoic acids exhibit distinct antiproliferative profiles:

Compound (Amide Derivative) Aryl Group Amide Substituent Antiproliferative Activity (IC₅₀, μM) Notes References
(E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid phenylamide (12) 2,4-diisopropylphenyl Phenylamide 12.5 (HeLa) High yield (45.87%); moderate activity
(E)-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid phenylamide (27) 4-methoxyphenyl Phenylamide 8.7 (HeLa) Lower yield (52.3%); improved activity
(E)-4-(5,6,7,8-tetrahydronaphthalenyl)-4-oxo-2-butenoic acid benzylamide (19) Tetrahydronaphthalenyl Benzylamide 15.2 (HeLa) Poor solubility; high purity (>99.5%)
4-(3-Chlorophenyl)-4-oxo-2-butenoic acid 3-Cl Free acid (no amide) N/A Focus on enzyme inhibition, not cytotoxicity

Key Research Findings

Chlorine Position Matters: The 3-chloro substituent in 4-(3-chlorophenyl)-4-oxo-2-butenoic acid enhances KMO inhibition compared to 4-chloro analogs (e.g., 4-(4-chlorophenyl)-2-oxo-3-butenoic acid, CAS 33185-97-6 ). Steric and electronic effects at the 3-position improve target binding .

Amide vs. Acid Functionality : Free carboxylic acids (e.g., PNU 158390) are prioritized for enzyme inhibition due to hydrogen-bonding capacity, while amides (e.g., compound 27 ) favor cell permeability and anticancer activity.

Stability Concerns: Analogous compounds like CLEFMA (4-(3,5-bis(2-chlorobenzylidene)-4-oxopiperidine-1-yl)-4-oxo-2-butenoic acid) show isomerization under stress (light, heat), suggesting similar stability studies are needed for 4-(3-chlorophenyl) derivatives .

Q & A

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation between a substituted chlorophenyl ketone and a β-keto acid derivative. Alternative routes include:
  • Substitution reactions on preformed oxobutanoic acid frameworks using chlorinated aryl halides under Pd-catalyzed coupling conditions.
  • Stepwise acylation of chlorophenyl precursors with maleic anhydride, followed by selective reduction and oxidation (e.g., using succinic anhydride as in structurally related compounds) .
    Key Considerations :
  • Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and α,β-unsaturated carbonyl protons (δ 6.5–7.0 ppm for conjugated double bonds).
  • ¹³C NMR : Confirm the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) groups.
  • IR Spectroscopy : Detect carbonyl stretching vibrations (C=O at ~1680–1720 cm⁻¹) and O-H stretches (broad peak at ~2500–3000 cm⁻¹ for carboxylic acid).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。